
Phenethylamine, alpha,alpha-dimethyl-beta-hydroxy-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenethylamine, alpha,alpha-dimethyl-beta-hydroxy-, hydrochloride is a chemical compound belonging to the phenethylamine class. Phenethylamines are organic compounds that act as central nervous system stimulants in humans. They are naturally occurring monoamine alkaloids and trace amines, which play a role in regulating neurotransmission .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phenethylamine, alpha,alpha-dimethyl-beta-hydroxy-, hydrochloride typically involves the alkylation of phenethylamine derivatives. One common method is the reaction of phenethylamine with an appropriate alkyl halide under basic conditions to introduce the alpha,alpha-dimethyl group. The beta-hydroxy group can be introduced through oxidation reactions using reagents such as potassium permanganate or chromium trioxide .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar alkylation and oxidation reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The final product is typically purified through recrystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Phenethylamine, alpha,alpha-dimethyl-beta-hydroxy-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The beta-hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the beta-hydroxy group, forming the corresponding phenethylamine derivative.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon), lithium aluminum hydride.
Substitution: Nitrating mixture (nitric acid and sulfuric acid), halogens (chlorine, bromine), and sulfonating agents (sulfuric acid).
Major Products Formed
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the phenethylamine derivative without the beta-hydroxy group.
Substitution: Formation of various substituted phenethylamine derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Phenethylamine, alpha,alpha-dimethyl-beta-hydroxy-, hydrochloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various phenethylamine derivatives and other complex organic molecules.
Biology: Studied for its role in neurotransmission and its effects on the central nervous system.
Medicine: Investigated for potential therapeutic applications, including its use as a stimulant and its effects on mood and cognition.
Industry: Used in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The compound exerts its effects by interacting with neurotransmitter systems in the brain. It binds to trace amine-associated receptor 1 (TAAR1) and inhibits vesicular monoamine transporter 2 (VMAT2) in monoamine neurons. This regulation of monoamine neurotransmission leads to its stimulant effects on the central nervous system .
Vergleich Mit ähnlichen Verbindungen
Phenethylamine, alpha,alpha-dimethyl-beta-hydroxy-, hydrochloride can be compared with other phenethylamine derivatives, such as:
Phenylethylamine: The parent compound, which acts as a central nervous system stimulant.
Methamphetamine: A potent stimulant with a similar structure but different pharmacological effects.
Amphetamine: Another stimulant with a similar structure, used medically for the treatment of ADHD and narcolepsy.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and pharmacological properties compared to other phenethylamine derivatives .
Eigenschaften
CAS-Nummer |
14611-66-6 |
|---|---|
Molekularformel |
C10H16ClNO |
Molekulargewicht |
201.69 g/mol |
IUPAC-Name |
(1-hydroxy-2-methyl-1-phenylpropan-2-yl)azanium;chloride |
InChI |
InChI=1S/C10H15NO.ClH/c1-10(2,11)9(12)8-6-4-3-5-7-8;/h3-7,9,12H,11H2,1-2H3;1H |
InChI-Schlüssel |
LSBBSLQHYYGOSP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(C1=CC=CC=C1)O)[NH3+].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


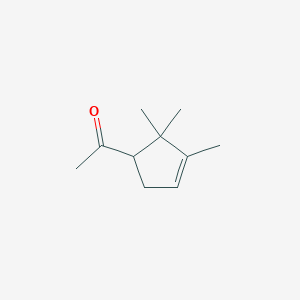



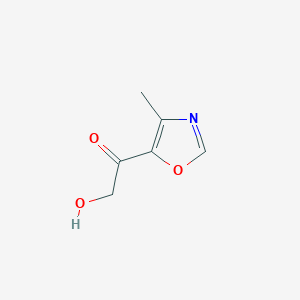
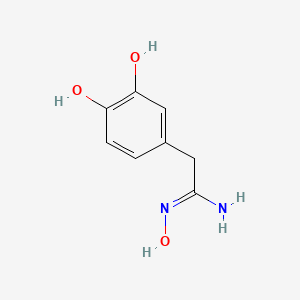
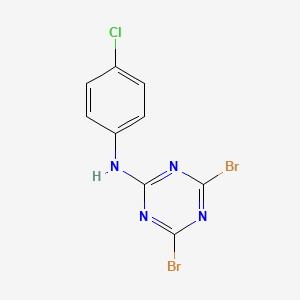
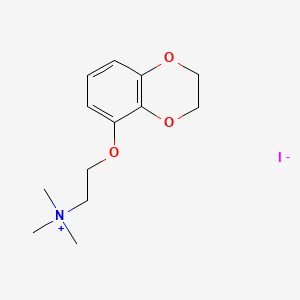

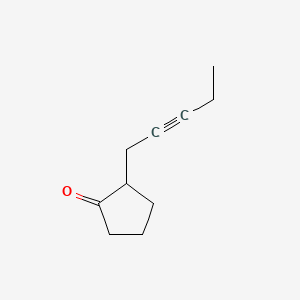
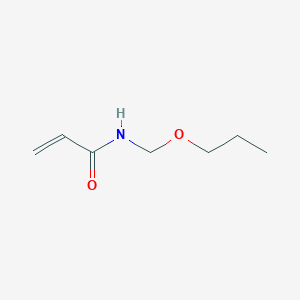
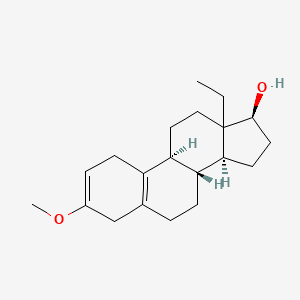

![[(2R,3S,5R)-3-acetyloxy-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B13741363.png)
